molecular formula C13H10N2O B8799511 5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one

5,7-Dihydropyrido[2,3-d][3]benzazepin-6-one

Cat. No. B8799511
M. Wt: 210.23 g/mol
InChI Key: GDZSEAOCYLAVOG-UHFFFAOYSA-N
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Patent
US08569286B2

Procedure details

Heat a mixture 5,7-dihydropyrido[2,3-d][3]benzazepin-6-one (22.5 g, 106.9 mmol) and dimethylformamide (500 mL) to 100° C. for 5 minutes. Cool to 40° C., add cesium carbonate (104.3 g, 320.1 mmol) and (2-bromoethoxy)-tert-butyldimethylsilane (29.9 mL, 138.9 mmol) and stir at ambient temperature overnight. Heat to 60° C. for approximately 2 hours, and then cool to ambient temperature. Partition the residue between ethyl acetate (1 L) and water (3 L), back extract from aqueous layer with ethyl acetate (2×500 mL), wash combined organics with brine (2×500 mL). Dry combined organics over sodium sulfate and concentrate. Purify the residue by flash chromatography, eluting with ethyl acetate:hexane (0:100 to 100:0) to give the title compound as an oil (39.4 g, 106.9 mmol, 89%). MS (m/z): 369 (M+1).
Quantity
22.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
104.3 g
Type
reactant
Reaction Step Two
Quantity
29.9 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[C:10]3[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=3[CH2:8][C:7](=[O:16])[NH:6][C:5]=2[N:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[Cs+].[Cs+].Br[CH2:24][CH2:25][O:26][Si:27]([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28]>CN(C)C=O>[Si:27]([O:26][CH2:25][CH2:24][N:6]1[C:5]2[N:4]=[CH:3][CH:2]=[CH:1][C:11]=2[C:10]2[CH:12]=[CH:13][CH:14]=[CH:15][C:9]=2[CH2:8][C:7]1=[O:16])([C:30]([CH3:33])([CH3:32])[CH3:31])([CH3:29])[CH3:28] |f:1.2.3|

Inputs

Step One
Name
Quantity
22.5 g
Type
reactant
Smiles
C1=CC=NC=2NC(CC3=C(C21)C=CC=C3)=O
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
cesium carbonate
Quantity
104.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
29.9 mL
Type
reactant
Smiles
BrCCO[Si](C)(C)C(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
stir at ambient temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Heat to 60° C. for approximately 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cool to ambient temperature
CUSTOM
Type
CUSTOM
Details
Partition the residue between ethyl acetate (1 L) and water (3 L)
EXTRACTION
Type
EXTRACTION
Details
back extract from aqueous layer with ethyl acetate (2×500 mL)
WASH
Type
WASH
Details
wash
CUSTOM
Type
CUSTOM
Details
Dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Purify the residue by flash chromatography
WASH
Type
WASH
Details
eluting with ethyl acetate:hexane (0:100 to 100:0)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[Si](C)(C)(C(C)(C)C)OCCN1C(CC2=C(C3=C1N=CC=C3)C=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 106.9 mmol
AMOUNT: MASS 39.4 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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